molecular formula C7H11N3O2 B12337169 Isopropyl 5-amino-1H-imidazole-4-carboxylate

Isopropyl 5-amino-1H-imidazole-4-carboxylate

Cat. No.: B12337169
M. Wt: 169.18 g/mol
InChI Key: ZJRGHDDAJDBOQP-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H11N3O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propan-2-yl 4-amino-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4(2)12-7(11)5-6(8)10-3-9-5/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

ZJRGHDDAJDBOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-amino-1H-imidazole-4-carboxylate typically involves the reaction of 5-amino-1H-imidazole-4-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent. This esterification reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Isopropyl 5-amino-1H-imidazole-4-carboxylate serves as a significant intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. Its derivatives have shown promise in enhancing drug efficacy and specificity. For instance, studies indicate that related compounds exhibit antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. One derivative demonstrated an IC50 value of 0.737 μM against HeLa cells, indicating strong potential for anticancer applications .

Case Study: Anticancer Activity

A study synthesized a series of 5-amino-1-N-substituted imidazole-4-carboxylates and evaluated their anticancer properties. The results revealed that specific derivatives significantly inhibited tumor cell growth and induced apoptosis, suggesting their potential as lead compounds for cancer therapy .

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme activity and protein interactions. Its ability to modulate cellular processes makes it valuable for identifying therapeutic targets. The compound's interaction with enzymes can inhibit their activity by binding to active or allosteric sites, thereby influencing metabolic pathways.

Agricultural Chemistry

The compound is being explored for its potential applications in agricultural chemistry, particularly in the development of agrochemicals such as herbicides and fungicides. Its biological activity may contribute to improved crop yield and resistance against pests and diseases. Research into its efficacy as a pesticide suggests that it could play a role in sustainable agriculture practices .

Material Science

In material science, this compound is investigated for its incorporation into advanced materials. The compound's unique properties enhance the durability and performance of coatings and polymers. This application is particularly relevant in industries requiring robust materials with specific chemical resistances .

Diagnostic Tools

Recent studies are also exploring the use of this compound in developing diagnostic assays. Its capacity to interact with specific biomarkers can improve the accuracy and reliability of medical testing methods, aiding in disease detection and monitoring .

Summary Table of Applications

Application Area Details
Pharmaceutical Development Key intermediate for drug synthesis; potential anticancer properties demonstrated.
Biochemical Research Investigates enzyme activity; modulates cellular processes; identifies therapeutic targets.
Agricultural Chemistry Development of agrochemicals; enhances crop yield and pest resistance.
Material Science Enhances durability and performance of coatings and polymers.
Diagnostic Tools Potential use in developing accurate medical diagnostic assays.

Mechanism of Action

The mechanism of action of Isopropyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-imidazole-4-carboxamide: Shares a similar imidazole core but differs in the functional groups attached.

    5-Nitro-1H-imidazole-4-carboxylate: Contains a nitro group instead of an amino group.

    1H-Imidazole-4-carboxylic acid: Lacks the isopropyl ester group.

Uniqueness

Isopropyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

Isopropyl 5-amino-1H-imidazole-4-carboxylate (IAC) is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IAC, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

IAC is characterized by its imidazole ring structure, which includes an isopropyl group, an amino group, and a carboxylate functional group. Its molecular formula is C7H10N4O2C_7H_{10}N_4O_2, with a molecular weight of approximately 174.18 g/mol. The presence of these functional groups allows IAC to engage in various biochemical interactions, making it a valuable candidate for drug development.

Anticancer Properties

Research has shown that derivatives of IAC exhibit promising anticancer activity. A study synthesizing a series of 5-amino-1-N-substituted imidazole-4-carboxylates evaluated their antiproliferative effects against various human cancer cell lines including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells. Notably, the derivative ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated an IC50 value of 0.737±0.05μM0.737\pm 0.05\,\mu M against HeLa cells, indicating significant inhibitory effects on cell growth and proliferation .

Table 1: Antiproliferative Activity of IAC Derivatives

CompoundCell LineIC50 (µM)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737±0.050.737\pm 0.05
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-291.194±0.021.194\pm 0.02

The study also revealed that these compounds could inhibit tumor cell colony formation and migration while inducing early apoptosis in treated cells .

Antimicrobial Activity

IAC and its derivatives have also been investigated for their antimicrobial properties. Imidazole derivatives are known for their effectiveness against various pathogens, including bacteria and fungi. The structural features of IAC enhance its interaction with biological macromolecules, which may contribute to its antimicrobial efficacy.

The mechanism by which IAC exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors critical for cellular proliferation and survival. For instance, the imidazole ring can participate in hydrogen bonding and π-π stacking interactions with target proteins or nucleic acids, influencing their activity .

Case Study: Anticancer Activity

In a notable case study involving the evaluation of IAC derivatives against cancer cell lines, researchers found that treatment with ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate led to significant reductions in mitochondrial membrane potential and induction of early apoptosis in HeLa cells. This suggests that IAC derivatives may serve as lead compounds for further drug discovery aimed at cancer therapy .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives similar to IAC reported effective inhibition against various bacterial strains. The presence of the amino and carboxylate groups was crucial for enhancing solubility and bioactivity, leading to improved therapeutic profiles in preliminary tests .

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